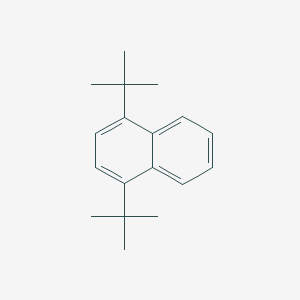

1,4-Di-tert-butylnaphthalene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

10565-10-3 |

|---|---|

Molecular Formula |

C18H24 |

Molecular Weight |

240.4 g/mol |

IUPAC Name |

1,4-ditert-butylnaphthalene |

InChI |

InChI=1S/C18H24/c1-17(2,3)15-11-12-16(18(4,5)6)14-10-8-7-9-13(14)15/h7-12H,1-6H3 |

InChI Key |

DUZJAHSVQZWFOS-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C2=CC=CC=C21)C(C)(C)C |

Canonical SMILES |

CC(C)(C)C1=CC=C(C2=CC=CC=C21)C(C)(C)C |

Synonyms |

1,4-Di-tert-butylnaphthalene |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Di Tert Butylnaphthalene and Analogues

Direct Alkylation Approaches

Friedel-Crafts Alkylation of Naphthalene (B1677914)

The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. iitk.ac.in In the case of naphthalene, reaction with a tert-butylating agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride, can yield a mixture of tert-butylated naphthalenes. iitk.ac.incdnsciencepub.com However, this method often leads to a mixture of isomers, including the 2,6- and 2,7-di-tert-butylnaphthalenes, making the isolation of the desired 1,4-isomer challenging. cdnsciencepub.com The reaction is typically not highly regioselective for the 1,4-isomer due to the competing reactivity of different positions on the naphthalene ring.

Zeolite-Catalyzed Alkylation for Regioselective Synthesis

To overcome the selectivity issues of traditional Friedel-Crafts alkylation, zeolite catalysts have been extensively studied. psu.edupsu.edu Zeolites are microporous aluminosilicates with well-defined pore structures that can impart shape selectivity to a reaction. psu.educardiff.ac.uk In the tert-butylation of naphthalene, zeolites like H-mordenite (HM) and HY have shown promise in directing the alkylation to specific positions. psu.eduresearchgate.netnih.gov

For instance, using tert-butanol (B103910) as the alkylating agent in cyclohexane (B81311) over a dealuminated H-Mordenite (HM) zeolite has been optimized to produce 2,6-di-tert-butylnaphthalene (B165587) with high selectivity. psu.edunih.gov While the primary focus of many studies has been on the synthesis of the commercially valuable 2,6-isomer, these studies provide insight into controlling the regioselectivity of naphthalene alkylation. psu.eduresearchgate.net By carefully selecting the zeolite type, Si/Al ratio, reaction temperature, and other parameters, the formation of specific isomers can be favored. psu.edudicp.ac.cn For example, silica-rich HY zeolites have demonstrated high selectivity for β,β'-disubstituted products under mild conditions. researchgate.net The pore architecture of the zeolite plays a crucial role; for instance, HY zeolite with its supercages can accommodate the formation of bulkier di-tert-butylnaphthalene isomers, whereas the channel structure of H-beta zeolites may favor the formation of the mono-alkylated product, 2-(tert-butyl)naphthalene. psu.edu

| Zeolite Catalyst | Si/Al Ratio | Major Products | Key Findings | Reference |

|---|---|---|---|---|

| H-Mordenite (HM) | 10 | 2,6-di-tert-butylnaphthalene | Optimized conditions can yield 60% of the 2,6-isomer with a high 2,6/2,7 ratio. | psu.edunih.gov |

| HY | 6 and 20 | 2,6-di-tert-butylnaphthalene, 2,7-di-tert-butylnaphthalene | High selectivity for β,β'-disubstituted products (98-99%). | researchgate.net |

| H-beta | 12.8 and 25.8 | 2-(tert-butyl)naphthalene | Favors mono-alkylation due to its pore structure. | psu.edu |

Organolithium-Mediated Dearomatizing Additions and Subsequent Rearomatization

A more modern approach involves the use of organolithium reagents to achieve alkylation. thieme-connect.de This method proceeds through a dearomatizing nucleophilic addition to the naphthalene ring. thieme-connect.denih.govrsc.org For example, heating naphthalene with tert-butyllithium (B1211817) in a nonpolar solvent like decalin can lead to the formation of mono- and di-tert-butylnaphthalenes. thieme-connect.de This reaction pathway involves the initial addition of the organolithium reagent to the aromatic system, breaking the aromaticity, followed by a rearomatization step that can involve the elimination of a hydride ion or other leaving group, ultimately resulting in the alkylated naphthalene. thieme-connect.dersc.org This method can offer different regioselectivity compared to electrophilic substitution reactions like Friedel-Crafts alkylation.

Precursor-Based Synthesis and Rearrangements

An alternative to direct alkylation is the synthesis of a precursor molecule that can be subsequently rearranged to form the desired 1,4-di-tert-butylnaphthalene. This strategy often allows for greater control over the final substitution pattern.

Synthesis from 1,4-Epoxy-1,4-dihydronaphthalene (B1582345) Derivatives

One such precursor-based approach starts with 1,4-epoxy-1,4-dihydronaphthalene. researchgate.netnih.gov This bicyclic ether can be synthesized and then functionalized. The addition of organolithium reagents, such as tert-butyllithium, to 1,4-epoxy-1,4-dihydronaphthalene can proceed with concurrent cleavage of the epoxide ring to yield, after hydrolysis, cis-1,2-dihydro-2-tert-butyl-1-hydroxynaphthalene. researchgate.net This intermediate can then be dehydrated to furnish the corresponding β-tert-butylnaphthalene. While this specific example leads to a mono-substituted product, the principle of using 1,4-epoxy-1,4-dihydronaphthalene derivatives as precursors for substituted naphthalenes is a viable synthetic strategy.

Acid-Catalyzed Rearrangements Involving Bulky tert-Butyl Groups

Acid-catalyzed rearrangements can also be employed, particularly when bulky tert-butyl groups are involved. While specific examples leading directly to this compound are not extensively detailed in the provided context, the general principle of acid-catalyzed rearrangements of substituted naphthalenes is well-established. For instance, the Meyer-Schuster rearrangement describes the acid-catalyzed rearrangement of propargyl alcohols to unsaturated carbonyl compounds, illustrating how acid catalysis can induce significant molecular restructuring. wikipedia.org In the context of tert-butylated naphthalenes, a compression effect of a tert-butyl group has been observed in the acid-catalyzed rearrangement of a related endoxide, leading to the addition of an external nucleophile rather than the typical proton elimination to form a naphthalene. researchgate.net This highlights the influence of bulky substituents on the outcome of acid-catalyzed reactions and suggests that such rearrangements could be tailored to achieve specific substitution patterns.

Multi-Component and Tandem Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, and tandem reactions, involving a sequence of intramolecular or intermolecular transformations without the isolation of intermediates, offer efficient and atom-economical routes to complex molecules. rsc.orgslideshare.net While a direct multi-component synthesis of this compound is not extensively documented, analogous strategies for preparing 1,4-disubstituted naphthalenes provide significant insights.

A notable approach involves tandem Friedel-Crafts reactions. For instance, the alkylation of naphthalene with n-butene, catalyzed by trifluoromethanesulfonic acid (TfOH), proceeds as a tandem reaction to yield multi-butylnaphthalenes. msu.edu This process involves the initial formation of mono-butylnaphthalene, which then undergoes further alkylation. msu.edu By controlling reaction conditions such as catalyst dosage and n-butene flow rate, the distribution of products, including di-substituted isomers, can be influenced. msu.edu Another tandem Friedel-Crafts sequence has been developed for the one-pot synthesis of 4-substituted-2-naphthols from alkynes and phenylacetyl chloride derivatives, demonstrating the construction of the naphthalene core through sequential intermolecular acylation and intramolecular alkylation. nih.gov

Tandem reactions for the synthesis of 1,3-disubstituted naphthalenes have also been reported, utilizing a TfOH-promoted directed-aldol reaction followed by a Friedel-Crafts reaction. nankai.edu.cn This methodology efficiently creates two new carbon-carbon bonds and a new benzene (B151609) ring in a single pot. nankai.edu.cn Furthermore, rhodium-catalyzed tandem cyclization of certain alkynes can lead to the formation of a naphthalene ring system through a 6π-electrocyclization process. nih.gov Radical-mediated tandem cyclizations have also emerged as a powerful tool. For example, an ammonium (B1175870) iodide-catalyzed reaction of aromatic aldehydes, arylamines, and 1,4-dioxane (B91453) allows for the construction of complex quinoline (B57606) derivatives, showcasing the potential of radical cascades in building fused aromatic systems. rsc.org A silver-catalyzed radical tandem cyclization in an aqueous medium provides another green and efficient route to substituted quinolin-2-ones. organic-chemistry.org

Table 1: Overview of Tandem and Multi-Component Reactions for Naphthalene Synthesis

| Reaction Type | Key Reactants | Catalyst/Promoter | Key Features | Reference |

| Tandem Friedel-Crafts Alkylation | Naphthalene, n-butene | Trifluoromethanesulfonic acid (TfOH) | Synthesis of multi-butylnaphthalenes; product distribution controllable by reaction conditions. | msu.edu |

| Tandem Friedel-Crafts Acylation/Alkylation | Alkynes, Phenylacetyl chloride derivatives | AlCl₃ | One-pot synthesis of 4-substituted-2-naphthols. | nih.gov |

| Tandem Directed-Aldol/Friedel-Crafts | Aryl methyl ketones, Aldehydes | Trifluoromethanesulfonic acid (TfOH) | Efficient one-pot synthesis of 1,3-disubstituted naphthalenes. | nankai.edu.cn |

| Rhodium-Catalyzed Tandem Cyclization | 1,6-Enynes with a pendant alkyl halide | [Rh(dppe)(cod)]BF₄ | Formation of fused ring systems, including naphthalenes, via alkenylidene intermediates. | nih.gov |

| Radical-Mediated Tandem Cyclization | Aromatic aldehydes, Arylamines, 1,4-Dioxane | NH₄I | Construction of complex heterocyclic systems analogous to substituted naphthalenes. | rsc.org |

Advanced Molecular Structure and Conformational Dynamics of 1,4 Di Tert Butylnaphthalene

Steric Interactions and Compression Effects within the Naphthalene (B1677914) Core

The spatial arrangement of the two tert-butyl groups in 1,4-di-tert-butylnaphthalene results in considerable steric hindrance. This crowding forces the naphthalene core and the substituent groups to adopt distorted geometries to minimize repulsive interactions. These structural perturbations have significant and measurable consequences on the molecule's spectroscopic properties and energetic landscape.

The steric compression caused by the tert-butyl groups is particularly evident in the ¹H NMR spectrum of the molecule. The protons at the 5 and 8 positions, often referred to as peri protons, are in close spatial proximity to the tert-butyl group at the 4-position and the 1-position, respectively. This proximity leads to van der Waals repulsion, forcing the C-H bonds of these peri protons into the deshielding zone of the bulky alkyl groups. Consequently, their resonance signals are shifted downfield to a lower magnetic field. This deshielding effect is a characteristic feature in the NMR spectra of sterically crowded naphthalenes and serves as a valuable diagnostic tool for confirming the substitution pattern. doi.org Studies on various mono- and di-tert-butylnaphthalene isomers have utilized these distinctive chemical shifts to differentiate between closely related structures without resorting to more complex experimental techniques. doi.org

To accommodate the bulky tert-butyl substituents, the naphthalene ring itself undergoes significant distortion from its ideal planar geometry. The steric strain is relieved through a combination of in-plane and out-of-plane deformations. Bond angles within the aromatic core are forced to deviate from the standard 120° for sp² hybridized carbons. In highly substituted and strained naphthalene derivatives, such as 1,3,6,8-tetra-tert-butylnaphthalene, these distortions are even more pronounced, providing insight into the flexibility of the aromatic system. acs.org The bonds connecting the tert-butyl groups to the naphthalene ring are often stretched, and the ring itself may adopt a twisted or boat-like conformation. These deformations increase the molecule's internal strain energy, which can be quantified through computational methods like molecular mechanics. jlu.edu.cn The analysis of bond distances and angles, often determined by X-ray crystallography, is crucial for understanding the distribution of strain throughout the molecular framework. acs.org

Rotational Barriers and Dynamics of tert-Butyl Groups

The tert-butyl groups in this compound are not static but undergo rapid rotation about the C(naphthyl)-C(tert-butyl) single bond. The rate of this rotation is determined by the energy barrier that must be overcome. This dynamic process is complex, involving the motion of the entire tert-butyl group as well as the independent rotation of its constituent methyl groups.

The energy barriers to rotation for tert-butyl groups can be determined both experimentally, primarily through dynamic NMR spectroscopy techniques, and theoretically, using quantum chemical calculations. researcher.liferesearchgate.net Experimental methods often involve variable-temperature NMR studies, where the temperature is lowered until the rotation becomes slow on the NMR timescale, allowing for the observation of distinct signals for non-equivalent methyl groups. The temperature at which these signals coalesce can be used to calculate the free energy of activation (ΔG‡) for the rotational process. osti.gov

Theoretical calculations, such as those using G3 and G3CEP methods, provide accurate predictions of these barriers by modeling the potential energy of the molecule as a function of the dihedral angle of rotation. researchgate.net For tert-butyl groups attached to aromatic systems, these barriers are influenced by steric interactions with adjacent parts of the molecule.

| Method | System | Rotational Barrier (kJ/mol) | Reference |

|---|---|---|---|

| Dynamic NMR | High-Temperature Monoclinic Phase | 17-23 | researcher.life |

| Dynamic NMR | Low-Temperature Triclinic Phase | Quenched (on NMR timescale) | researcher.life |

| Quantum Chemical Calculation (G3/G3CEP) | General Organic Compounds | Deviations < 2.1 kJ/mol from experimental | researchgate.net |

In the solid state, the rotational dynamics of the tert-butyl groups are significantly influenced by the crystal packing and intermolecular interactions. researcher.life Different polymorphic forms (crystal structures) of a compound can exhibit markedly different dynamic behaviors. For instance, studies on related molecules have shown that in a high-temperature monoclinic phase, both tert-butyl and methyl group rotations are active. researcher.life However, upon cooling and undergoing a phase transition to a low-temperature triclinic phase, the rotation of the larger tert-butyl groups can be effectively "frozen" or quenched on the NMR timescale due to a more restrictive crystalline environment. researcher.life The voids or free spaces within the crystal lattice play a crucial role; larger voids can accommodate the sweeping volume of the rotating groups, resulting in lower rotational barriers. Conversely, tight packing in a crystal structure leads to higher barriers and restricted motion. researchgate.net X-ray diffraction studies are essential for elucidating the precise crystal structure and understanding how intermolecular contacts hinder or facilitate these dynamic processes. researchgate.net

Conformational Isomerism and Strain Release Mechanisms

The introduction of sterically demanding groups onto an aromatic scaffold like naphthalene fundamentally alters its structural and energetic landscape. In the case of this compound, the sheer bulk of the tert-butyl groups forces the molecule to adopt conformations that deviate significantly from the idealized planar geometry of the parent naphthalene system. This deviation is a direct consequence of the molecule's efforts to minimize severe steric repulsions, leading to unique conformational isomers and strain release pathways.

Non-Planar Aromatic Distortions Induced by Bulky Substituents

The planarity of aromatic systems is a hallmark of their structure, arising from the sp² hybridization of the carbon atoms and the delocalized π-electron system. However, when large, sterically bulky substituents like tert-butyl groups are introduced in close proximity on a rigid aromatic framework, significant van der Waals repulsive forces arise. In this compound, the interactions between the tert-butyl groups and the peri-hydrogens (at the 5 and 8 positions) are particularly severe.

To alleviate this steric strain, the naphthalene core is forced to distort from planarity. This distortion can manifest in several ways:

Out-of-plane bending of the substituents: The C(alpha)-C(tert-butyl) bonds may bend out of the mean plane of the naphthalene ring.

Twisting of the naphthalene skeleton: The two fused rings of the naphthalene system may twist with respect to each other, adopting a more helical conformation.

Bond angle and bond length distortions: The internal bond angles of the naphthalene ring may deviate from the ideal 120°, and C-C bond lengths may be stretched to accommodate the strain.

Computational studies on various substituted naphthalenes further support the concept of distortion as a primary strain-relief mechanism. The introduction of bulky tert-butyl substituents leads to a quantifiable increase in strain energy, which is then partially released through these non-planar distortions.

Table 1: Anticipated Structural Distortions in this compound due to Steric Strain

| Type of Distortion | Description | Consequence |

| Out-of-Plane Bending of Naphthalene | The fused aromatic rings buckle or pucker to move peri-hydrogens away from the tert-butyl groups. | Loss of perfect planarity, potential alteration of aromaticity. |

| C-C-C Bond Angle Widening | The bond angles within the naphthalene ring, particularly around the points of substitution (C1 and C4), may increase from the ideal 120°. | Alleviates direct compression between the substituent and the ring. |

| Substituent Tilting | The tert-butyl groups themselves may be tilted or pushed away from the peri-hydrogens, distorting the tetrahedral geometry at the C(alpha). | Minimizes van der Waals repulsion between the methyl groups of the tert-butyl substituent and the H5/H8 atoms. |

Analogies to Highly Substituted Cyclohexane (B81311) Systems (e.g., cis-1,4-Di-tert-butyl-cyclohexane)

A powerful analogy for understanding the strain-release mechanisms in this compound can be found in the conformational analysis of highly substituted cyclohexane systems, most notably cis-1,4-di-tert-butylcyclohexane. Cyclohexane rings are archetypal examples of non-planar systems that adopt low-energy chair conformations to minimize angle and torsional strain. In a standard chair conformation, substituents can occupy either axial or equatorial positions.

For a bulky substituent like a tert-butyl group, the equatorial position is overwhelmingly favored to avoid severe steric clashes, known as 1,3-diaxial interactions, with the axial hydrogens on the same face of the ring. pressbooks.publumenlearning.comlibretexts.org However, in cis-1,4-di-tert-butylcyclohexane, the cis-relationship dictates that in any chair conformation, one tert-butyl group must occupy an equatorial position while the other is forced into a highly unfavorable axial position. study.com This axial tert-butyl group would experience significant 1,3-diaxial steric strain. study.combrainly.com

To avoid this high-energy conformation, cis-1,4-di-tert-butylcyclohexane forgoes the chair conformation almost entirely and instead adopts a non-chair form, predominantly a twist-boat conformation . study.comsikhcom.netresearchgate.netyoutube.com In the twist-boat form, both bulky tert-butyl groups can occupy positions that are pseudo-equatorial, thus avoiding the destabilizing 1,3-diaxial interactions. study.comyoutube.com This represents a classic case where the molecule adopts a higher-energy ring conformation (a twist-boat is less stable than a chair for unsubstituted cyclohexane) to alleviate even more severe steric strain from its substituents.

Table 2: Comparison of Strain Release Mechanisms

| Compound | Dominant Source of Strain | Primary Strain Release Mechanism | Resulting Conformation |

| This compound | Steric repulsion between tert-butyl groups and peri-hydrogens (H5, H8). | Distortion of the aromatic plane (puckering/twisting) and out-of-plane bending of C-substituent bonds. | Non-planar, twisted naphthalene core. |

| cis-1,4-Di-tert-butylcyclohexane | Severe 1,3-diaxial interaction of one axial tert-butyl group in the chair conformation. brainly.com | Avoidance of the chair conformation in favor of a more flexible form that allows both groups to be pseudo-equatorial. study.comsikhcom.netyoutube.com | Predominantly a twist-boat conformation. sikhcom.netresearchgate.netyoutube.com |

Sophisticated Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

NMR spectroscopy serves as a powerful tool for the detailed analysis of 1,4-di-tert-butylnaphthalene in both solution and solid states.

High-Resolution ¹H and ¹³C NMR Investigations

High-resolution ¹H and ¹³C NMR spectra are fundamental for confirming the molecular structure of this compound and can be used to distinguish it from its other isomers. doi.org Due to the molecule's C₂ᵥ symmetry, the spectra are simpler than might be expected for a disubstituted naphthalene (B1677914).

The ¹H NMR spectrum is characterized by a prominent singlet corresponding to the 18 equivalent protons of the two tert-butyl groups. The aromatic region displays a pattern consistent with the substitution. The protons at the 2- and 3-positions appear as one signal, while the protons on the unsubstituted ring at the 5-, 6-, 7-, and 8-positions give rise to a characteristic multiplet pattern.

The proton-decoupled ¹³C NMR spectrum shows distinct signals for the different carbon environments. Key signals include those for the methyl and quaternary carbons of the tert-butyl groups, the substituted and unsubstituted aromatic carbons, and the carbons at the ring junctions. The assignment of these signals can be confirmed using additivity rules based on mono-substituted naphthalenes. doi.org

Table 1: Expected NMR Spectral Data for this compound

| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | C(CH₃)₃ | ~1.4 | Singlet | 18 equivalent protons from two tert-butyl groups. |

| ¹H | H-2, H-3 | ~7.3-7.5 | Singlet or narrow multiplet | Two equivalent protons on the substituted ring. |

| ¹H | H-5, H-8 | ~7.8-8.0 | Multiplet | Peri-protons, typically shifted downfield. |

| ¹H | H-6, H-7 | ~7.4-7.6 | Multiplet | Protons on the unsubstituted ring. |

| ¹³C | C(CH₃)₃ | ~32 | Quartet (in coupled spectrum) | Methyl carbons of the tert-butyl groups. |

| ¹³C | C(CH₃)₃ | ~35 | Singlet | Quaternary carbons of the tert-butyl groups. |

| ¹³C | C-2, C-3 | ~122-124 | Doublet (in coupled spectrum) | Unsubstituted carbons on the substituted ring. |

| ¹³C | C-6, C-7 | ~125-127 | Doublet (in coupled spectrum) | Carbons on the unsubstituted ring. |

| ¹³C | C-5, C-8 | ~128-130 | Doublet (in coupled spectrum) | Carbons on the unsubstituted ring. |

| ¹³C | C-4a, C-8a | ~132-134 | Singlet | Bridgehead (ring junction) carbons. |

| ¹³C | C-1, C-4 | ~148-150 | Singlet | Substituted aromatic carbons. |

Nuclear Overhauser Effect (NOE) Studies for Proximity and Conformation

The Nuclear Overhauser Effect (NOE) is a phenomenon that causes a change in the resonance intensity of a nucleus when the spin population of a spatially close nucleus is perturbed. NOE studies, typically performed using 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for determining the spatial proximity of atoms and thus the conformation of molecules.

For this compound, a NOESY experiment would be instrumental in confirming the structural assignments. A key observation would be the presence of cross-peaks between the protons of the tert-butyl groups and the adjacent aromatic protons. Specifically, correlations would be expected between the tert-butyl protons and the protons at the 2- and 3-positions. Furthermore, NOE effects would be anticipated between the tert-butyl protons and the peri-protons at the 5- and 8-positions, providing definitive evidence of their through-space proximity, a consequence of the steric crowding in peri-substituted naphthalenes. aip.orgaip.org

Solid-State NMR for Rotational Dynamics

In the solid state, the mobility of molecular groups is restricted, and solid-state NMR (SSNMR) provides a unique window into their dynamics. For this compound, SSNMR can be used to characterize the rotational dynamics of the bulky tert-butyl groups. aip.orgaip.orgacs.org

Studies on similar sterically hindered aromatic compounds reveal that the tert-butyl groups undergo complex motions. These typically include:

Rotation of the entire tert-butyl group about the C-C bond connecting it to the naphthalene ring.

Internal rotation of the three methyl (CH₃) groups within each tert-butyl substituent.

By measuring the ¹H spin-lattice relaxation times (T₁) over a range of temperatures, it is possible to determine the activation energies for these distinct rotational processes. aip.orgaip.org The steric hindrance imposed by the peri interactions in the 1,4-isomer is expected to create a significant energy barrier to the rotation of the entire tert-butyl group compared to less crowded isomers.

Mass Spectrometry for Fragmentation Pathways and Ion Chemistry

Mass spectrometry of this compound and its isomers reveals complex fragmentation pathways that are highly dependent on the substituent positions. researchgate.net Tandem mass spectrometry techniques have been employed to elucidate the underlying mechanisms, which involve significant rearrangements. researchgate.net

The initial fragmentation event for the molecular ions of di-tert-butylnaphthalenes is almost exclusively the loss of a methyl radical (•CH₃). researchgate.netresearchgate.net This results in the formation of a stable substituted 2-naphthyl-2-propyl cation.

Hydrogen Migration and Intermediate Ion-Molecule Complexes

Following the initial loss of a methyl group, the resulting cation undergoes further fragmentation that involves intricate rearrangements. A key mechanistic feature is the formation of intermediate ion-molecule complexes. researchgate.net This process is initiated by a proton transfer (hydrogen migration) from the ionized propyl side chain to the naphthalene ring. researchgate.net

This migration leads to the protolytic cleavage of the remaining tert-butyl substituent. The result is the formation of a transient ion-molecule complex, which consists of a tert-butyl cation and a propenylnaphthalene molecule held together by electrostatic forces. Subsequent reactions within this complex, such as the elimination of isobutene, can then occur. researchgate.net

Influence of Substituent Orientation on Fragmentation

The relative orientation of the two tert-butyl groups on the naphthalene ring has a profound influence on the fragmentation pathways and the abundance of certain reactions. researchgate.net For the metastable substituted 2-naphthyl-2-propyl cations, the release of a tert-butyl cation is a characteristic fragmentation.

Notably, the abundance of intermolecular reactions that occur within the intermediate ion-molecule complex shows a strong dependence on the isomer structure. These reactions are observed to be most intense in the case of the 1,4-orientation. researchgate.net This suggests that the structure of the precursor ion influences the excess energy and lifetime of the ion-molecule complex, thereby dictating the favorability of specific fragmentation channels. researchgate.net

Table 2: Key Fragmentation Steps in the Mass Spectrometry of this compound

| Step | Precursor Ion | Process | Neutral Loss | Product Ion | Mechanism Notes |

| 1 | [M]⁺• (Molecular Ion) | Methyl Radical Loss | •CH₃ | [M-15]⁺ | Primary fragmentation to form a stable cation. researchgate.netresearchgate.net |

| 2 | [M-15]⁺ | Proton Transfer | - | Isomeric Cation | Hydrogen migrates from the side chain to the aromatic ring. researchgate.net |

| 3 | Isomeric Cation | Protolytic Cleavage | - | [tert-butyl cation + propenylnaphthalene] | Formation of an intermediate ion-molecule complex. researchgate.net |

| 4 | [tert-butyl cation + propenylnaphthalene] | Elimination | Isobutene (C₄H₈) | [Propenylnaphthalene + H]⁺ | Reaction within the complex; particularly favored in the 1,4-isomer. researchgate.net |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides a molecular fingerprint by probing the discrete vibrational energy levels of a molecule. For this compound, both Infrared (IR) and Raman spectroscopy offer complementary information on the vibrational modes of the naphthalene core and the substituent tert-butyl groups.

The vibrational spectrum can be understood by considering the contributions from the aromatic naphthalene system and the aliphatic tert-butyl groups. The parent naphthalene molecule has a well-characterized spectrum with distinct bands corresponding to C-H stretching, C-C ring stretching, and in-plane and out-of-plane C-H bending vibrations. researchgate.netscispace.com The introduction of two bulky tert-butyl groups at the 1 and 4 positions significantly influences the spectrum.

Key vibrational features for this compound include:

Aliphatic C-H Stretching: Strong bands are expected in the 2960-2870 cm⁻¹ region, characteristic of the methyl (CH₃) groups within the tert-butyl substituents. These are typically intense in the IR spectrum.

Aromatic C-H Stretching: Weaker bands corresponding to the stretching of the remaining C-H bonds on the naphthalene ring are anticipated above 3000 cm⁻¹. scispace.com

Aromatic C-C Stretching: The characteristic stretching vibrations of the naphthalene ring, which appear in the 1600-1400 cm⁻¹ region for unsubstituted naphthalene, are expected to be present, though their positions and intensities may be altered by the electronic effects of the alkyl substituents. researchgate.net

Aliphatic C-H Bending: Vibrations corresponding to the bending of C-H bonds in the tert-butyl groups are expected around 1465 cm⁻¹ (asymmetric) and 1370 cm⁻¹ (symmetric). The symmetric bending mode is often a sharp and recognizable doublet for the tert-butyl group.

Out-of-Plane C-H Bending: The pattern of C-H out-of-plane bending bands in the 900-700 cm⁻¹ region is highly diagnostic of the substitution pattern on the aromatic ring. For 1,4-disubstitution on a naphthalene ring, specific patterns of absorption arise from the vibrations of the remaining adjacent hydrogens. researchgate.net

Raman spectroscopy, which relies on changes in polarizability, is particularly useful for observing the symmetric vibrations of the carbon skeleton. Therefore, the C-C stretching modes of the naphthalene ring are often strong in the Raman spectrum. researchgate.netresearchgate.net The symmetric "breathing" modes of the aromatic rings would also be Raman active.

| Frequency Range (cm⁻¹) | Assignment | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak | Medium |

| 2970-2870 | Aliphatic C-H Stretch (tert-butyl) | Strong | Strong |

| 1620-1580 | Aromatic Ring C-C Stretch | Medium | Strong |

| 1470-1450 | Aliphatic C-H Asymmetric Bend | Medium | Medium |

| ~1370 | Aliphatic C-H Symmetric Bend (tert-butyl) | Medium-Strong | Weak |

| 900-700 | Aromatic C-H Out-of-Plane Bend | Strong | Weak |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Studies

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within the molecule. The naphthalene chromophore possesses a π-electron system that gives rise to characteristic absorption and emission spectra. nih.gov The electronic spectrum of naphthalene is characterized by two main absorption bands: a strong band around 220 nm (¹Bₐ transition) and a weaker, vibronically structured band between 250 and 300 nm (¹Lₐ transition), followed by a very weak, highly structured band above 300 nm (¹Lₑ transition). researchgate.net

The addition of tert-butyl groups, which are electron-donating through an inductive effect, is expected to perturb the π-electron system of the naphthalene core. This perturbation typically leads to bathochromic (red) shifts in the absorption maxima. Studies on analogous 1,4-disubstituted naphthalene derivatives, such as silyl-substituted naphthalenes, have shown that substitution at these positions causes shifts of the absorption maxima to longer wavelengths and increases in fluorescence intensities. mdpi.com A similar outcome is predicted for this compound.

The steric hindrance between the tert-butyl group at the 1-position and the peri-hydrogen at the 8-position can cause a slight distortion from planarity in the naphthalene ring system. This slight twisting can affect the extent of π-conjugation and, consequently, the energy of the electronic transitions, which would be reflected in the UV-Vis and fluorescence spectra.

Fluorescence spectroscopy provides information about the excited state of the molecule. Naphthalene itself is known to be fluorescent, emitting in the UV region. The introduction of alkyl groups is anticipated to shift the fluorescence emission to longer wavelengths, in concert with the shift in the absorption spectrum. The quantum yield of fluorescence may also be affected by the bulky substituents, which can influence the rates of non-radiative decay pathways.

| Compound | Transition | Approximate λmax (nm) | Predicted Effect of Substitution |

|---|---|---|---|

| Naphthalene researchgate.net | ¹Lₐ | ~275 | Bathochromic (red) shift |

| ¹Lₑ | ~312 | ||

| This compound | ¹Lₐ | >275 | Increased fluorescence intensity relative to naphthalene is expected. mdpi.com |

| ¹Lₑ | >312 |

Advanced Spectroscopic Techniques in Elucidating Complex Structures and Dynamics

For molecules with significant steric hindrance and complex vibrational landscapes like this compound, advanced spectroscopic techniques can provide deeper insights beyond what is available from conventional one-dimensional spectra.

Time-Resolved Spectroscopy: Techniques such as time-resolved fluorescence and transient absorption spectroscopy could be employed to study the dynamics of the excited electronic states. These methods can measure the lifetime of the excited state and track the pathways of energy relaxation, including vibrational cooling and intersystem crossing. The bulky tert-butyl groups can influence these dynamic processes by altering the molecular geometry and the vibrational modes available for energy dissipation. nih.gov

Two-Dimensional Infrared (2D IR) Spectroscopy: This technique can reveal the coupling between different vibrational modes within the molecule. For this compound, 2D IR could be used to probe the interactions between the vibrational modes of the naphthalene core and those of the tert-butyl substituents. This would provide detailed information on how energy is transferred and redistributed throughout the molecular structure on ultrafast timescales.

Rotational Spectroscopy: High-resolution rotational spectroscopy, often combined with supersonic jet expansion to achieve very low temperatures, is a powerful tool for determining the precise three-dimensional structure of a molecule in the gas phase. For this compound, this technique could definitively quantify the degree of planar distortion caused by steric repulsion between the peri-hydrogen and the tert-butyl group, providing exact bond lengths and angles for comparison with theoretical calculations.

Nuclear Magnetic Resonance (NMR) with Lanthanide Shift Reagents: While NMR is a distinct spectroscopic field, its advanced applications are relevant for complex structures. In related sterically crowded systems, such as 1,4-di-tert-butyl-1,4-dihydronaphthalene, lanthanide shift reagents have been used to resolve complex, overlapping signals in the NMR spectrum, allowing for unequivocal stereochemical assignment. This highlights the utility of advanced chemical-spectroscopic methods in untangling the complex structural features of such molecules.

These advanced methods, while not routinely applied, offer powerful avenues for a more profound understanding of the structure-property relationships in sterically hindered aromatic compounds like this compound.

Reactivity Mechanisms and Transformation Pathways

Regioselective and Stereoselective Reactions

Regioselectivity and stereoselectivity are critical aspects of the chemical behavior of 1,4-di-tert-butylnaphthalene, largely governed by the steric and electronic properties of the tert-butyl substituents.

The positional isomerization of dialkylnaphthalenes, including di-tert-butylnaphthalene isomers, is a significant reaction, often catalyzed by zeolites. The distribution of isomers is typically governed by thermodynamic stability, with the 2,6-disubstituted isomer being a key target due to its industrial importance, for instance, as a monomer for high-performance polymers.

HY zeolites have demonstrated high activity and selectivity in the liquid-phase alkylation of naphthalene (B1677914) with tert-butyl alcohol, leading to the formation of 2,6-di-tert-butylnaphthalene (B165587). rsc.org The modification of these zeolites, for example with cerium, can further enhance the selectivity for the 2,6-isomer by passivating non-selective acid sites on the external surface, which in turn inhibits dealkylation and isomerization reactions that would lead to other isomers. rsc.org

The isomerization of 1-methylnaphthalene (B46632) to 2-methylnaphthalene (B46627) over beta zeolite is a well-studied example that highlights the principles applicable to bulkier alkyl groups. nih.gov The reaction conditions, such as temperature and catalyst acidity, play a crucial role in achieving the desired isomer distribution. nih.gov For di-tert-butylnaphthalenes, the thermodynamic equilibrium tends to favor the isomer with the least steric strain, which is often the 2,6-isomer.

Table 1: Factors Influencing Positional Isomerization of Dialkylnaphthalenes

| Factor | Influence on Isomerization |

| Catalyst | Zeolites like HY and beta are effective. Modification can enhance selectivity. |

| Temperature | Higher temperatures can favor the thermodynamically more stable isomer. |

| Steric Hindrance | Bulky groups like tert-butyl influence the stability of different isomers. |

| Acidity of Catalyst | Controls the activity and can affect side reactions like dealkylation. |

The two tert-butyl groups in this compound exert a profound influence on the regioselectivity of chemical reactions, primarily through steric hindrance. In electrophilic aromatic substitution reactions, alkyl groups are generally ortho, para-directing activators due to their electron-donating inductive effect. libretexts.orgyoutube.com However, the sheer size of the tert-butyl group significantly hinders attack at the adjacent ortho positions (the peri-positions in the case of the 1- and 4-positions of naphthalene).

This steric hindrance can lead to a preference for substitution at less sterically crowded positions. canterbury.ac.nz For this compound, any further substitution on the same ring would be highly disfavored due to the steric bulk of the existing tert-butyl groups. Consequently, reactions are more likely to occur on the unsubstituted ring.

The steric repulsion between peri-substituents in naphthalene derivatives can cause significant distortion of the naphthalene ring itself. nih.gov This distortion can, in turn, affect the reactivity of the molecule. For instance, increased steric strain in the peri-region can lead to elongated bonds and altered bond angles, potentially influencing the approach of reagents. nih.gov

Dearomatization and Rearomatization Processes

Dearomatization reactions transform flat aromatic compounds into three-dimensional structures, which is a valuable strategy in organic synthesis. nih.gov Conversely, rearomatization restores the aromatic system.

Recent advances have enabled the dearomatization of naphthalenes through various methods. Palladium-catalyzed dearomative 1,4-diarylation or 1,4-vinylarylation of naphthalenes has been reported, treating the naphthalene as a masked conjugated diene. nih.govresearchgate.net This process involves a tandem Heck/Suzuki sequence to generate spirocyclic compounds with high regio- and diastereoselectivity. nih.govresearchgate.net Transition metal complexes, such as those of molybdenum, can also be used to achieve dearomatization of polycyclic aromatic hydrocarbons like naphthalene, allowing for the synthesis of substituted 1,2-dihydronaphthalenes. researchgate.netfigshare.com

Photochemical methods, such as [2+2] cycloadditions, also serve as a route to dearomatization. The photochemical cycloaddition of naphthalene acrylic acids can lead to the formation of cyclobutane (B1203170) rings, thus disrupting the aromaticity of one of the naphthalene rings. nih.govrsc.org

The rearomatization of dihydronaphthalene derivatives can be achieved through dehydrogenation. For instance, 1,2-dihydronaphthalenes can be aromatized to the corresponding naphthalenes using a photocatalyst under visible light irradiation in a metal-free process. researchgate.net Additionally, base-induced dehydrogenative and dearomative transformations of certain naphthalene derivatives can lead to the formation of 1,4-dihydronaphthalene (B28168) structures, which can subsequently rearomatize. nih.gov

Reduction Reactions of Substituted Naphthalenes

The naphthalene ring system can be reduced under various conditions, with the substitution pattern playing a key role in the outcome of the reaction.

The Birch reduction is a well-established method for the partial reduction of aromatic rings, typically using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (such as an alcohol). wikipedia.orgmasterorganicchemistry.com This reaction converts aromatic compounds into 1,4-cyclohexadienes. wikipedia.org

In the case of substituted naphthalenes, the regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents. Electron-donating groups, such as the alkyl tert-butyl groups in this compound, are known to direct the reduction to the unsubstituted ring. adichemistry.com Therefore, the Birch reduction of this compound is expected to yield 1,4-di-tert-butyl-5,8-dihydronaphthalene. The general mechanism involves the single-electron reduction of the aromatic ring by the solvated electron to form a radical anion, which is then protonated by the alcohol. A second electron transfer followed by another protonation completes the reduction. masterorganicchemistry.com

An alternative to the traditional Birch reduction is the Benkeser reduction, which employs lithium or calcium in low molecular weight alkylamines. This method can also be used for the reduction of polycyclic aromatic hydrocarbons, including naphthalenes. wikipedia.org

Table 2: Key Aspects of Birch Reduction of Substituted Naphthalenes

| Feature | Description |

| Reagents | Alkali metal (Na, Li), liquid ammonia, proton source (e.g., ethanol). |

| Product | Typically 1,4-dihydronaphthalene derivatives. |

| Regioselectivity | Electron-donating groups direct reduction to the unsubstituted ring. |

| Mechanism | Involves single-electron transfers and protonations. |

Potassium-graphite (C₈K) is a first-stage intercalate where layers of potassium atoms are situated between the graphene layers of graphite (B72142). This material serves as a potent reducing agent and offers an alternative to the Birch reduction, often under milder conditions. The reduction of disubstituted naphthalenes with C₈K in tetrahydrofuran (B95107) (THF) at 0°C yields 1,4-dihydronaphthalene derivatives. For instance, the reduction of 2,6-di-tert-butylnaphthalene with C₈K results in the reduction of only one of the rings.

The mechanism of reduction by C₈K involves a single-electron transfer from the electron-rich graphite intercalate to the aromatic substrate. reddit.comresearchgate.net The delocalized electrons within the graphite layers are readily donated from the surface of the heterogeneous reagent. reddit.com This process is analogous to the action of solvated electrons in the Birch reduction. The resulting radical anion of the naphthalene derivative can then be protonated by a suitable proton source present in the reaction mixture or during workup. The use of THF as a solvent provides a more convenient system compared to liquid ammonia. The heterogeneous nature of the C₈K reagent also simplifies the work-up procedure, as it can be easily removed by filtration. These reductions primarily yield dihydro products without leading to perhydrogenation.

Photochemical Reactivity and Rearrangements

The photochemical behavior of substituted naphthalenes is a well-studied area, with valence isomerization being a key reaction pathway upon irradiation. While direct studies on this compound are not extensively detailed, the photochemical reactivity of structurally similar, sterically hindered naphthalenes provides significant insight into its expected transformations. The introduction of bulky substituents like tert-butyl groups can dramatically influence the stability and formation of photoisomers.

A notable example is the photoisomerization of tetra-tert-butylnaphthalene, which upon irradiation, readily converts to its Dewar isomer. sci-hub.se This process involves the formation of a bicyclo[2.2.0]hexa-2,5-diene-like structure from one of the aromatic rings. The presence of bulky tert-butyl groups is thought to stabilize these otherwise strained Dewar isomers.

Irradiation of a tetra-tert-butylnaphthalene in a solvent like cyclohexane (B81311) or hexane (B92381) using a high-pressure lamp with a Pyrex filter leads to a photostationary state where the Dewar isomer is the major product, present in up to 94% yield. sci-hub.se The resulting photoproduct can be isolated and is characterized by the loss of its naphthalenic absorption in the UV spectrum. sci-hub.se This transformation is reversible, with the Dewar isomer reverting to the parent naphthalene derivative upon heating. sci-hub.se

| Reactant | Reaction Conditions | Major Product | Yield | Key Observations |

|---|---|---|---|---|

| Tetra-tert-butylnaphthalene | Hanovia 450-W high-pressure lamp, Pyrex filter, in cyclohexane or hexane | Dewar Isomer | 94% | Photoproduct shows no naphthalenic UV absorption. sci-hub.se |

Catalytic Conversions Involving this compound

While specific research on the catalytic conversions of this compound is limited, the reactivity of the naphthalene core in other contexts suggests potential transformation pathways. These likely include catalytic oxidation and hydrogenation, which are common reactions for polycyclic aromatic hydrocarbons. The steric hindrance from the tert-butyl groups would be expected to play a significant role in the selectivity and rate of these reactions.

Catalytic Oxidation: The oxidation of naphthalene has been studied as a route to produce valuable chemicals such as 1,4-naphthoquinone. Catalytic systems for this transformation often employ vanadium pentoxide supported on materials like stannic oxide. In a gaseous phase reaction, a mixture of naphthalene and air is passed over the catalyst at elevated temperatures (e.g., 360-380 °C) to yield 1,4-naphthoquinone. It is plausible that this compound could undergo a similar transformation to yield the corresponding di-tert-butyl-1,4-naphthoquinone, although the bulky substituents might necessitate modified reaction conditions.

Catalytic Hydrogenation: The hydrogenation of naphthalene and its derivatives is another important industrial process. For instance, the catalytic hydrogenation of alkylphenols to produce alkylcyclohexanols is well-established, often using palladium or ruthenium catalysts on supports like alumina. These reactions are typically carried out at high pressures (e.g., 150-300 bar) and temperatures (e.g., 150-220 °C). By analogy, the catalytic hydrogenation of this compound would be expected to yield various di-tert-butyl substituted decahydronaphthalene (B1670005) isomers, with the specific stereochemistry of the products being influenced by the choice of catalyst and reaction conditions. The steric bulk of the tert-butyl groups would likely direct the approach of hydrogen to the less hindered faces of the naphthalene ring system.

| Potential Reaction | Analogous Reactant | Catalyst System (Example) | Potential Product of this compound |

|---|---|---|---|

| Catalytic Oxidation | Naphthalene | Vanadium pentoxide on stannic oxide | 1,4-Di-tert-butyl-1,4-naphthoquinone |

| Catalytic Hydrogenation | Alkylphenols/Naphthalene | Palladium on Al2O3 or Ruthenium on Al2O3 | Di-tert-butyl-decahydronaphthalene isomers |

Theoretical and Computational Chemistry Insights

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information about static molecular properties, molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time. mdpi.comekb.eg MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change over time. mdpi.com

For 1,4-di-tert-butylnaphthalene, MD simulations could be used to study the rotational dynamics of the tert-butyl groups, the flexibility of the naphthalene (B1677914) core, and the interactions of the molecule with its environment (e.g., in a solvent). Born-Oppenheimer Molecular Dynamics simulations have been used to rationalize the active mobility of water over the surface of naphthalene, even at low temperatures. nih.gov

An MD simulation of this compound would require a force field, which is a set of parameters that describes the potential energy of the system. These parameters are typically derived from experimental data or high-level quantum chemical calculations. Once a suitable force field is available, an MD simulation can be performed to generate a trajectory, which can then be analyzed to obtain information about the molecule's dynamic properties.

Advanced Modeling of Steric Effects and Intermolecular Interactions

The bulky tert-butyl groups in this compound are expected to have a significant impact on its molecular shape and intermolecular interactions. Advanced computational methods can be used to quantify these effects.

A quantitative analysis of the molecular shape and dimensions of this compound can provide insights into how the molecule packs in the solid state and how it interacts with other molecules. Computational methods can be used to calculate various molecular descriptors, such as the van der Waals volume and surface area, which provide a quantitative measure of the molecule's size and shape.

Furthermore, the steric hindrance caused by the tert-butyl groups can be quantified by calculating steric parameters. These parameters can be used to predict the reactivity of the molecule and its ability to participate in intermolecular interactions.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density of a molecule to gain insights into its chemical bonding and intermolecular interactions. QTAIM analysis can identify bond critical points, which are points of minimum electron density between two bonded atoms, and can be used to characterize the nature of the chemical bonds.

In a study of a related compound, 3,6-Di(tert-butyl)naphthalene-1,8-diyl bis(tert-butyl nitroxide), QTAIM analysis of the electron density from DFT calculations was used to indicate a four-center two-electron σ-bond nature. researchgate.net A similar analysis of this compound could reveal subtle details about the bonding within the naphthalene core and the nature of the interactions between the tert-butyl groups and the aromatic ring. This would provide a deeper understanding of the electronic consequences of steric crowding in this molecule.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry offers a powerful lens for examining the mechanistic pathways and fleeting transition states of chemical reactions. For sterically hindered molecules like this compound, theoretical calculations are invaluable for understanding how bulky substituents influence reactivity, reaction energy barriers, and the geometry of intermediate structures. However, a review of the scientific literature reveals a notable absence of specific computational studies focused on the reaction mechanisms and transition states directly involving this compound.

While general computational methods for studying organic reactions are well-established, including Density Functional Theory (DFT) for investigating electrophilic aromatic substitution and thermal isomerizations, specific data, such as calculated energy barriers or optimized transition state geometries for reactions with this compound, are not available in published research.

An experimental study on the photoisomerization of other sterically hindered di-tert-butylnaphthalene isomers has reported on their thermal reversion, providing Arrhenius activation parameters derived from experimental kinetics. sci-hub.se For instance, the thermal reversion of a Dewar isomer of a tetra-tert-butylnaphthalene was found to have an activation energy (Ea) of 24.0 ± 1.0 kcal/mol. sci-hub.se Such experimental findings highlight the type of reactions that could, in principle, be modeled computationally to provide deeper mechanistic insight. Theoretical investigations could elucidate the precise movements of atoms and changes in electron distribution during such isomerization processes, revealing the structural details of the transition states.

Without dedicated computational studies on this compound, a detailed, data-rich discussion of its reaction mechanisms and transition states from a theoretical perspective is not possible at this time. Future computational research would be necessary to generate the data required for a thorough analysis, including the creation of detailed data tables of transition state energies and geometries for various reaction pathways.

Functionalization, Derivatization, and Advanced Material Precursors

Site-Specific Functionalization Strategies for Substituted Naphthalenes

The functionalization of naphthalene (B1677914) derivatives is a cornerstone of modern organic synthesis, enabling the creation of complex molecules with diverse applications. In the case of substituted naphthalenes, particularly those bearing bulky substituents like the tert-butyl groups in 1,4-di-tert-butylnaphthalene, achieving site-specific functionalization is a significant challenge. The steric hindrance exerted by these groups can deactivate certain positions on the naphthalene ring and direct incoming reagents to less hindered sites.

A primary strategy to overcome these steric limitations and achieve high regioselectivity is the use of directing groups. researchgate.netrsc.org These groups are temporarily installed on the naphthalene core to steer a catalyst to a specific C-H bond, facilitating its activation and subsequent functionalization. researchgate.netrsc.org For instance, a directing group placed at a particular position can promote functionalization at an adjacent or even a remote position by forming a stable metallacyclic intermediate with a transition metal catalyst. rsc.org

Commonly employed directing groups in C-H functionalization chemistry include those containing nitrogen or oxygen atoms, such as amides, pyridines, and carboxylic acids. rsc.orgnih.gov These groups can coordinate to a metal center, bringing it in close proximity to a targeted C-H bond. The choice of the directing group, the catalyst, and the reaction conditions are all crucial factors in controlling the site of functionalization. researchgate.netchemrxiv.org While specific examples detailing the site-specific functionalization of this compound using this methodology are not extensively reported in the reviewed literature, the principles of directed C-H activation provide a powerful toolkit for the selective modification of this sterically congested molecule.

Synthesis of Naphthalene-Based Monomers for Polymerization

The creation of polymers with tailored properties often begins with the synthesis of well-defined monomers. This compound can serve as a core structure for the synthesis of such monomers, which can then be subjected to polymerization to yield high-performance materials. The bulky tert-butyl groups can enhance the solubility and processability of the resulting polymers.

One approach to creating polymerizable monomers from this compound is the introduction of reactive functional groups, such as vinyl or ethynyl (B1212043) moieties. For example, the synthesis of a vinyl-containing monomer could potentially be achieved through a cross-coupling reaction, such as a Suzuki or Stille coupling, on a halogenated derivative of this compound. Similarly, an ethynyl group could be introduced via a Sonogashira coupling. While specific patents describe methods for preparing tert-butyl vinyl ether compounds, the direct vinylation of this compound is not explicitly detailed. google.comgoogle.com

Another strategy involves the synthesis of di-functionalized this compound derivatives that can undergo condensation polymerization. For instance, the introduction of two reactive groups, such as halogens or boronic esters, at specific positions on the naphthalene ring would allow for its incorporation into a polymer backbone through reactions like Suzuki polymerization.

Derivatization for Supramolecular Assemblies and Host-Guest Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The unique shape and electronic properties of this compound make it an attractive building block for the construction of supramolecular assemblies and host-guest systems. rsc.orgfrontiersin.org The bulky tert-butyl groups can play a crucial role in directing the self-assembly process, leading to the formation of well-defined nanostructures. semanticscholar.org

The derivatization of this compound with functional groups capable of forming hydrogen bonds, π-π stacking interactions, or metal-ligand coordination bonds can lead to the spontaneous formation of ordered structures in solution or on surfaces. For example, attaching bile acid derivatives to a naphthalene diimide core has been shown to result in the self-assembly of helical super-structures. researchgate.net While this example does not specifically use this compound, it illustrates the potential of using bulky side groups to control supramolecular architecture.

Furthermore, the incorporation of the this compound unit into macrocyclic structures can create hosts with specific recognition properties for guest molecules. The rigid naphthalene core can provide a pre-organized cavity, while the tert-butyl groups can create a hydrophobic environment and influence the size and shape of the binding site. The synthesis of water-soluble naphthalene-based macrocycles has been reported, demonstrating their ability to bind cationic guests in aqueous media. researchgate.netrsc.org

The design of ligands for metal complexation is a central theme in coordination chemistry, with applications ranging from catalysis to materials science. The incorporation of bulky substituents into a ligand framework can have a profound impact on the structure, stability, and reactivity of the resulting metal complexes. The this compound moiety, with its significant steric presence, is an intriguing component for ligand design.

Ligands incorporating this bulky naphthalene unit can be synthesized by introducing coordinating functional groups, such as phosphines, onto the aromatic core. uoregon.edunih.govmdpi.comresearchgate.net These phosphine-functionalized derivatives can then be reacted with various transition metal precursors to form complexes with unique coordination geometries. The steric bulk of the this compound group can enforce specific coordination numbers and geometries around the metal center, potentially leading to unusual reactivity or catalytic activity. While the synthesis of a wide array of phosphine (B1218219) ligands and their metal complexes is well-established, specific examples detailing the coordination chemistry of ligands derived from this compound are an area for further exploration.

Incorporation into Polymeric and Advanced Organic Materials

The unique properties of this compound, particularly its steric bulk and aromatic nature, make it a valuable component for the creation of advanced polymeric and organic materials with enhanced performance characteristics.

Polymers containing the 1,4-naphthalene unit in their backbone, known as 1,4-polynaphthalenes, have emerged as promising materials for optoelectronic applications, particularly in the development of blue-light-emitting diodes (OLEDs). mdpi.com The rigid and planar structure of the naphthalene ring system leads to conjugated polymers with desirable electronic and photophysical properties.

The synthesis of 1,4-naphthalene-based copolymers through Suzuki coupling polymerization has been demonstrated to be an effective strategy for tuning the optoelectronic properties of these materials. mdpi.com By varying the comonomers, the emission color and device performance of the resulting polymers can be finely controlled. The introduction of bulky side groups, which could include tert-butyl groups on the naphthalene unit, can enhance the solubility and processability of the polymers while also influencing their solid-state morphology and photophysical behavior. nih.gov The steric hindrance from such groups can prevent close packing of the polymer chains, which can reduce intermolecular interactions and lead to improved fluorescence quantum yields in the solid state.

| Polymer System | Comonomers | Key Optoelectronic Property |

| 1,4-Naphthalene-based copolymers | Phenothiazine, Triphenylamine substituted fluorene, Anthanthrene | Tunable emission color for OLEDs mdpi.com |

| Poly(9-vinyl carbazole) (PVK) host with naphthalene-based polymer guest | PNP(1,4)-TF | Enhanced luminance efficiency and external quantum efficiency in OLEDs mdpi.com |

Table 1: Optoelectronic Properties of 1,4-Naphthalene-Based Polymers

This table summarizes the use of 1,4-naphthalene-based polymers in optoelectronic devices and the effect of comonomer variation on their performance.

Carbon nanomaterials, such as carbon nanosheets, have garnered significant attention due to their exceptional electronic, mechanical, and thermal properties. The synthesis of these materials often involves the controlled decomposition of carbon-rich precursors. Aromatic hydrocarbons, including naphthalene, have been investigated as precursors for the synthesis of carbon nanotubes and other carbon nanostructures through methods like chemical vapor deposition (CVD). pku.edu.cnresearchgate.net

The functionalization of this compound could provide a pathway to novel carbon nanosheet materials. For instance, its use as a precursor in a plasma-enhanced chemical vapor deposition (PECVD) process could lead to the formation of vertically oriented graphene nanosheets with unique properties. rsc.org The presence of the tert-butyl groups could influence the growth mechanism and the final morphology of the carbon nanosheets. While the direct use of this compound for the synthesis of carbon nanosheets is not extensively documented, the principles of CVD using aromatic precursors suggest its potential in this area.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Selectivity and Atom Economy

Future research will likely prioritize the development of more efficient and environmentally benign methods for the synthesis of 1,4-di-tert-butylnaphthalene. A primary focus will be on enhancing regioselectivity to favor the 1,4-isomer over other isomers, such as the 2,6- and 2,7-di-tert-butylnaphthalenes.

One promising avenue is the use of shape-selective catalysts , particularly zeolites. The tailored pore structures of zeolites can provide a nano-environment that sterically directs the bulky tert-butyl groups to the desired positions on the naphthalene (B1677914) core. Further research into novel zeolite frameworks and the modification of existing ones could lead to catalysts with superior selectivity for the 1,4-isomer.

Another critical area is the improvement of atom economy in the synthesis process. Traditional Friedel-Crafts alkylation methods often generate significant waste. Future synthetic strategies should aim to minimize byproducts by exploring alternative alkylating agents and catalytic systems. This includes the investigation of direct C-H activation and functionalization, which could provide more atom-economical routes to this compound and its derivatives. The principles of green chemistry, such as the use of recyclable catalysts and solvent-free reaction conditions, will be paramount in these endeavors.

| Synthetic Approach | Potential for Enhanced Selectivity | Potential for Improved Atom Economy |

| Shape-Selective Zeolite Catalysis | High: Pore structure can sterically favor the formation of the 1,4-isomer. | Moderate: Can reduce the formation of unwanted isomers, but the fundamental reaction may still have byproducts. |

| Direct C-H Activation | High: Can offer precise control over the position of functionalization. | High: Avoids the use of pre-functionalized starting materials, reducing waste. |

| Green Catalytic Systems | Moderate to High: Dependent on the specific catalyst and reaction design. | High: Focuses on minimizing waste and energy consumption. |

Deeper Understanding of Complex Reaction Mechanisms and Intermediates

A more profound understanding of the reaction mechanisms governing the formation of this compound is crucial for optimizing its synthesis. The Friedel-Crafts tert-butylation of naphthalene is known to be influenced by a complex interplay of electronic and steric effects, leading to a mixture of isomers.

Future mechanistic studies should focus on:

Identification and characterization of reaction intermediates: Utilizing advanced spectroscopic techniques and computational modeling to identify and characterize the carbocationic intermediates and transition states involved in the alkylation process. This will provide insights into the factors that control the regioselectivity.

Kinetic and thermodynamic studies: A detailed investigation of the reaction kinetics and the thermodynamic stability of the different di-tert-butylnaphthalene isomers will help to elucidate the reaction pathways and identify conditions that favor the formation of the 1,4-isomer.

The role of the catalyst: Understanding how different catalysts, including Lewis acids and solid acids like zeolites, interact with the reactants and influence the reaction mechanism is essential for designing more selective and efficient catalytic systems.

Exploration of New Material Applications in Emerging Technologies

While the current applications of this compound are limited, its unique structural and electronic properties suggest potential for use in emerging technologies. The bulky tert-butyl groups can influence molecular packing and solubility, which are critical parameters in materials science.

Future research should explore the potential of this compound as a molecular building block for functional organic materials. Naphthalene-based materials, in general, have shown promise in the field of organic electronics. For instance, derivatives of naphthalene have been investigated for their use in:

Organic Light-Emitting Diodes (OLEDs): The naphthalene core can serve as a chromophore in blue-emitting materials. The introduction of tert-butyl groups could be used to tune the electronic properties and prevent aggregation-induced quenching of fluorescence.

Organic Field-Effect Transistors (OFETs): The rigid aromatic core of naphthalene is beneficial for charge transport. The tert-butyl groups could be used to modify the solubility and thin-film morphology of naphthalene-based organic semiconductors.

Furthermore, the well-defined and sterically hindered cavity-like structure created by the two tert-butyl groups could be exploited in host-guest chemistry and the development of molecular sensors . The design and synthesis of functionalized this compound derivatives with specific recognition capabilities is a largely unexplored area with significant potential.

Advanced Theoretical Predictions and Experimental Validations for Structure-Reactivity Relationships

The interplay between theoretical predictions and experimental validation will be instrumental in advancing the understanding and application of this compound. Computational chemistry offers powerful tools to investigate the structure, properties, and reactivity of this molecule.

Future research in this area should focus on:

High-level computational modeling: Employing density functional theory (DFT) and other advanced computational methods to accurately predict the geometric and electronic structure of this compound. This includes the calculation of properties such as frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding its electronic behavior and potential in organic electronics.

Correlation with experimental data: It is essential to validate the theoretical predictions with experimental data. This includes comparing calculated spectroscopic data (e.g., NMR chemical shifts) with experimental measurements to refine the computational models.

Predicting reactivity: Theoretical models can be used to predict the reactivity of this compound in various chemical transformations and to design new derivatives with desired properties. This can guide synthetic efforts and accelerate the discovery of new applications.

Q & A

Basic: What are the recommended synthetic pathways for 1,4-Di-tert-butylnaphthalene in laboratory settings?

Methodological Answer:

The synthesis typically involves Friedel-Crafts alkylation of naphthalene with tert-butyl halides (e.g., tert-butyl chloride) using a Lewis acid catalyst (e.g., AlCl₃). Key steps include:

- Reagent Preparation : Anhydrous conditions are critical to avoid side reactions.

- Catalytic Optimization : Adjust AlCl₃ stoichiometry to balance reactivity and selectivity .

- Purification : Column chromatography with silica gel (n-hexane:ethyl acetate gradient) or recrystallization from ethanol is recommended.

- Validation : Confirm purity via GC-MS or ¹H NMR, comparing retention times/peaks to literature data .

Basic: What safety protocols are essential for handling this compound in lab experiments?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis or high-temperature steps to mitigate inhalation risks.

- Waste Management : Segregate organic waste in labeled containers and coordinate with certified hazardous waste disposal services .

- Emergency Protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental release .

Advanced: How can researchers resolve contradictions in reported thermal stability data for this compound?

Methodological Answer:

Contradictions may arise from impurities or methodological variability. To address this:

- Standardized Testing : Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to assess decomposition pathways.

- Comparative Studies : Cross-reference data with structurally similar compounds (e.g., 1,4-Dimethylnaphthalene) to identify substituent effects .

- Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energies and validate reproducibility across labs .

Advanced: What analytical techniques are optimal for characterizing this compound’s environmental degradation products?

Methodological Answer:

- Sample Preparation : Use solid-phase extraction (SPE) with Oasis HLB cartridges to concentrate degradation products from aqueous matrices .

- Chromatography : Employ HPLC-PDA or GC-MS with a DB-5MS column for separation; compare retention indices with NIST library data .

- Structural Elucidation : Pair high-resolution mass spectrometry (HRMS) with ¹³C NMR to confirm oxidation products (e.g., quinones or carboxylic acid derivatives) .

Basic: How can researchers validate the purity of this compound post-synthesis?

Methodological Answer:

- Chromatographic Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.

- Spectroscopic Confirmation : Analyze ¹H and ¹³C NMR spectra for characteristic tert-butyl peaks (δ ~1.3 ppm for ¹H; δ ~29 ppm for ¹³C) .

- Melting Point Consistency : Compare observed melting points to literature values (±2°C tolerance) .

Advanced: What strategies mitigate steric hindrance challenges during functionalization of this compound?

Methodological Answer:

- Catalyst Design : Use bulky ligands (e.g., phosphines) in transition-metal-catalyzed reactions to enhance regioselectivity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility and reduce aggregation of tert-butyl groups .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 09) to predict reactive sites and optimize reaction conditions .

Basic: What in vitro assays are suitable for preliminary toxicological screening of this compound?

Methodological Answer:

- Cytotoxicity : Use MTT assays on human hepatocyte (HepG2) or lung epithelial (A549) cell lines, with IC₅₀ calculations .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

- Reactive Oxygen Species (ROS) : Measure fluorescence in DCFH-DA-loaded cells exposed to varying concentrations .

Advanced: How can researchers assess the environmental partitioning behavior of this compound?

Methodological Answer:

- Octanol-Water Partitioning (Log P) : Determine experimentally using shake-flask methods with HPLC quantification .

- Soil Adsorption : Conduct batch experiments with kaolinite or humic acid; model data with Freundlich isotherms .

- Air-Water Exchange : Calculate Henry’s Law constants via gas stripping and GC-FID analysis .

Advanced: How to address discrepancies in spectroscopic data (e.g., NMR shifts) across studies?

Methodological Answer:

- Internal Referencing : Calibrate instruments with tetramethylsilane (TMS) or residual solvent peaks (e.g., CDCl₃ at δ 7.26 ppm for ¹H).

- Collaborative Validation : Share raw data with cross-lab partners to identify instrumental or procedural biases .

- Database Cross-Check : Compare results against NIST Chemistry WebBook or PubChem entries for consensus values .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Methodological Answer:

- Temperature Control : Store at –20°C in amber vials to prevent photodegradation.

- Desiccation : Use anhydrous sodium sulfate or molecular sieves in containers to absorb moisture .

- Inert Atmosphere : Purge storage vials with argon or nitrogen to minimize oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.